alpha-D-Mannofuranoside, 1-O-octyl-
Description
Significance of Mannofuranosides in Biological Systems
Mannose, a C-2 epimer of glucose, is a crucial monosaccharide in human metabolism, particularly in the glycosylation of proteins. wikipedia.orgnumberanalytics.comnih.gov While the pyranose form of mannose is more abundant, mannofuranose residues are also found in nature, often as components of glycans in microorganisms. wikipedia.org The unique stereochemistry of mannofuranosides can be recognized by specific enzymes and receptors, playing a role in microbial pathogenesis and virulence. numberanalytics.com For instance, certain pathogens utilize mannose-containing glycans to interact with host cells or to evade the immune system. numberanalytics.com The biological significance of mannose and its derivatives has spurred research into their synthesis and potential therapeutic applications, including their use in managing certain metabolic disorders and preventing urinary tract infections. nih.govnih.govresearchgate.net
Rationale for Research on Alkyl Glycofuranosides
The study of alkyl glycosides, in general, is driven by their amphiphilic nature, which imparts surfactant-like properties. This makes them valuable in various applications, from detergents to their use in the solubilization and crystallization of membrane proteins. The length of the alkyl chain is a critical determinant of these properties.
Research into alkyl glycofuranosides, specifically, is less common than their pyranoside counterparts, presenting an area ripe for exploration. The furanose ring is more flexible than the pyranose ring, which can lead to different conformational preferences and, consequently, distinct biological activities. nih.gov The rationale for investigating compounds like α-D-Mannofuranoside, 1-O-octyl- lies in understanding how the combination of the furanose ring structure and a specific alkyl chain length influences its physicochemical properties and potential interactions with biological systems. The synthesis of such molecules allows for the exploration of structure-activity relationships, contributing to the broader understanding of carbohydrate chemistry and biology.
Structural Characteristics and Anomeric Configuration of α-D-Mannofuranoside, 1-O-octyl-
The defining features of α-D-Mannofuranoside, 1-O-octyl- are its D-mannose sugar core in a five-membered furanose ring system, an octyl chain attached to the anomeric carbon (C1), and the α-configuration at this anomeric center.
The anomeric configuration is a critical aspect of glycoside chemistry. In the context of furanosides, the anomeric carbon is the only carbon atom bonded to two oxygen atoms—one within the ring and one in the glycosidic bond. youtube.com The configuration is designated as α or β based on the stereochemical relationship between the substituent at the anomeric carbon and a reference atom in the sugar ring. For a D-sugar in a Haworth projection, the α-anomer has the anomeric substituent pointing downwards, on the opposite side of the CH₂OH group (at C5). youtube.comttu.ee
The synthesis of alkyl mannofuranosides can be challenging due to the thermodynamic preference for the pyranose form. However, methods have been developed for the regioselective synthesis of mannofuranose derivatives, often involving the use of protective groups and specific reaction conditions to favor the formation of the five-membered ring. nih.govnih.gov
Compound Data Tables
Below are interactive tables detailing the properties of α-D-Mannofuranoside, 1-O-octyl- and a related compound for comparison.
Table 1: Physicochemical Properties of α-D-Mannofuranoside, 1-O-octyl- (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈O₆ | |
| Molecular Weight | 292.37 g/mol | ttu.ee |
| XLogP3 | 1.4 | ttu.ee |
| Hydrogen Bond Donor Count | 4 | ttu.ee |
| Hydrogen Bond Acceptor Count | 6 | ttu.ee |
| Rotatable Bond Count | 9 | ttu.ee |
| Exact Mass | 292.18858861 Da | ttu.ee |
| Topological Polar Surface Area | 99.4 Ų | ttu.ee |
Table 2: Physicochemical Properties of α-D-Mannofuranoside, 1-O-decyl- (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₂O₆ | nih.gov |
| Molecular Weight | 320.42 g/mol | nih.gov |
| XLogP3 | 2.4 | nih.gov |
| Hydrogen Bond Donor Count | 4 | nih.gov |
| Hydrogen Bond Acceptor Count | 6 | nih.gov |
| Rotatable Bond Count | 11 | nih.gov |
| Exact Mass | 320.21988874 Da | nih.gov |
| Topological Polar Surface Area | 99.4 Ų | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H28O6 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-12(18)11(17)13(20-14)10(16)9-15/h10-18H,2-9H2,1H3 |
InChI Key |
VZLNXIZRQPJOEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1C(C(C(O1)C(CO)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of α D Mannofuranoside, 1 O Octyl
Direct Glycosylation Approaches for α-D-Mannofuranoside, 1-O-octyl-
The synthesis of alkyl α-D-mannofuranosides, including the 1-O-octyl variant, is often achieved through direct glycosylation methods. One of the most classical and straightforward approaches is the Fischer glycosylation. This acid-catalyzed reaction involves treating D-mannose with an excess of the corresponding alcohol, in this case, octanol (B41247). The process typically results in a mixture of anomers (α and β) and ring isomers (pyranoside and furanoside).
Controlling the selectivity to favor the α-D-mannofuranoside form is a significant challenge. Reaction conditions such as temperature, reaction time, and the nature of the acidic catalyst can be manipulated to influence the product distribution. For instance, shorter reaction times and specific catalysts may favor the formation of the kinetically controlled furanoside product over the thermodynamically more stable pyranoside.
Alternative direct methods involve the use of activated mannose donors. While often applied for pyranoside synthesis, these can be adapted for furanosides. For example, glycosyl halides or triflates derived from appropriately protected mannofuranose precursors can be reacted with octanol in the presence of a promoter to form the desired glycosidic linkage. The choice of protecting groups on the mannose donor is critical in directing the stereochemical outcome towards the α-anomer.
Regioselective Functionalization Strategies
Once the α-D-Mannofuranoside, 1-O-octyl- scaffold is synthesized, its utility can be expanded through regioselective functionalization of its hydroxyl groups. This allows for the attachment of various molecular entities, leading to complex glycoconjugates.
Site-Specific Derivatization for Conjugation
Site-specific derivatization is crucial for creating well-defined glycoconjugates for various applications. escholarship.orgnih.gov This involves selectively modifying one of the free hydroxyl groups on the mannofuranoside ring (at positions C-2, C-3, C-5, or C-6) while leaving the others untouched. This selectivity can be achieved by leveraging the differential reactivity of the hydroxyl groups. For example, the primary hydroxyl group at C-6 is often more sterically accessible and nucleophilic than the secondary hydroxyls, allowing for its selective modification under carefully controlled conditions.
Enzyme-based strategies, such as those employing formylglycine-generating enzymes, can introduce unique chemical handles like aldehydes into protein scaffolds for subsequent conjugation. nih.gov While not directly applied to the mannofuranoside itself, this highlights the principle of creating a unique reactive site for specific ligation. Proximity-driven strategies, which use an affinity element to localize a reactive group, also offer a pathway to site-specific modification. escholarship.org
Protection and Deprotection Group Chemistry
To achieve regioselectivity in a predictable manner, a robust strategy involving protecting groups is essential. uchicago.eduwikipedia.orgorganic-chemistry.orgresearchgate.net Protecting groups are temporary modifications of functional groups that prevent them from reacting during a chemical transformation. wikipedia.orgorganic-chemistry.org In the context of α-D-Mannofuranoside, 1-O-octyl-, this involves selectively protecting certain hydroxyl groups to allow a specific, unprotected hydroxyl to be chemically modified.
Common protecting groups for hydroxyls include acetals (like isopropylidene), ethers (such as benzyl (B1604629) or silyl (B83357) ethers), and esters (like acetate (B1210297) or benzoate). wikipedia.orgweebly.com For instance, the reaction of α-D-Mannofuranoside, 1-O-octyl- with acetone (B3395972) under acidic conditions can selectively protect the C-2 and C-3 hydroxyls as an isopropylidene acetal, leaving the C-5 and C-6 hydroxyls available for further functionalization.
The concept of an "orthogonal set" of protecting groups is particularly powerful. uchicago.edu This involves using multiple protecting groups in the same molecule that can be removed under different, specific conditions without affecting the others. organic-chemistry.org This allows for the sequential deprotection and functionalization of different hydroxyl positions on the mannofuranoside ring, enabling the synthesis of highly complex and precisely structured derivatives. The choice of protecting group must be carefully considered to ensure it is stable during the intended reaction and can be removed efficiently without altering other parts of the molecule. organic-chemistry.orgresearchgate.net
| Protecting Group | Typical Reagents for Introduction | Typical Reagents for Removal | Protected Group(s) |
| Isopropylidene Acetal | Acetone, Acid Catalyst (e.g., p-TsOH) | Aqueous Acid | Vicinal diols (e.g., C-2, C-3) |
| Benzyl (Bn) Ether | Benzyl Bromide (BnBr), Base (e.g., NaH) | Catalytic Hydrogenation (H₂, Pd/C) | Hydroxyls |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Fluoride Ion (e.g., TBAF) | Hydroxyls |
| Acetate (Ac) Ester | Acetic Anhydride, Pyridine | Base (e.g., NaOMe) or Acid | Hydroxyls |
This table presents common protecting groups used in carbohydrate chemistry and their general conditions for introduction and removal.
Chemoenzymatic Synthesis Routes Involving Mannofuranoside Scaffolds
Chemoenzymatic synthesis combines the advantages of traditional organic synthesis with the high selectivity of enzymatic reactions. nih.gov This approach is particularly valuable in carbohydrate chemistry for achieving specific stereochemical and regiochemical outcomes that are often difficult to control through purely chemical means. nih.gov
In the context of α-D-Mannofuranoside, 1-O-octyl-, enzymes can be employed in several ways. For example, a lipase (B570770) could be used to selectively acylate one of the hydroxyl groups on the mannofuranoside ring, leveraging the enzyme's inherent regioselectivity. Conversely, glycosidases or glycosyltransferases could potentially be used in a reverse hydrolysis or transglycosylation reaction to form the glycosidic bond between mannose and octanol, often with high stereoselectivity.
While specific literature detailing the chemoenzymatic synthesis of 1-O-octyl-α-D-mannofuranoside is specialized, the principles are well-established for other alkyl glycosides. researchgate.net These strategies often streamline synthetic routes by reducing the number of protection and deprotection steps, leading to more efficient and environmentally friendly processes. nih.gov
Click Chemistry Applications in Mannofuranoside Derivatization
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. nih.govyoutube.com These characteristics make it an ideal tool for the derivatization of complex biomolecules like carbohydrates. nih.gov
Azide-Alkyne Cycloaddition for Glycoconjugate Formation
The most prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comresearchgate.netresearchgate.net This reaction forms a stable 1,2,3-triazole ring by joining a molecule containing an azide (B81097) group with one containing a terminal alkyne. numberanalytics.comyoutube.com
To apply this to α-D-Mannofuranoside, 1-O-octyl-, the mannoside must first be functionalized with either an azide or an alkyne group. This is typically achieved through the regioselective functionalization strategies discussed previously (Section 2.2). For example, the primary hydroxyl at C-6 could be converted to a good leaving group (e.g., a tosylate) and then displaced with sodium azide to install the azide "handle."
Once the "clickable" mannofuranoside is prepared, it can be reacted with a wide array of alkyne- or azide-modified molecules (peptides, lipids, fluorescent dyes, etc.) via the CuAAC reaction to form well-defined glycoconjugates. mdpi.comnih.gov An alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC), avoids the need for a potentially toxic copper catalyst by using a strained cyclooctyne (B158145), making it highly suitable for applications in biological systems. mdpi.comnih.govyoutube.com
| Reaction Component 1 | Reaction Component 2 | Key Feature/Catalyst | Product Linkage |
| Azide-functionalized α-D-Mannofuranoside, 1-O-octyl- | Alkyne-modified molecule (e.g., peptide, dye) | Copper(I) Catalyst researchgate.net | 1,4-disubstituted 1,2,3-Triazole |
| Alkyne-functionalized α-D-Mannofuranoside, 1-O-octyl- | Azide-modified molecule | Copper(I) Catalyst researchgate.net | 1,4-disubstituted 1,2,3-Triazole |
| Azide-functionalized α-D-Mannofuranoside, 1-O-octyl- | Strain-promoted cyclooctyne (e.g., DIBO) | Ring Strain nih.gov | Regioisomeric Triazoles |
This table outlines the components and key features of azide-alkyne cycloaddition strategies for creating glycoconjugates from a functionalized mannofuranoside.
Triazolo-Linked Oligosaccharide Synthesis
The synthesis of oligosaccharide mimetics containing triazole linkages represents a significant advancement in carbohydrate chemistry, offering analogues with increased stability towards enzymatic degradation. A key strategy in this area is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which has been successfully employed for the synthesis of 1,2,3-triazolo-linked octyl (1→6)-α-D-oligomannosides. nih.govresearchgate.net
The synthetic journey commences with the selective tosylation of the primary hydroxyl group of octyl α-D-mannopyranoside. This is followed by the introduction of an azide functionality to yield octyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-α-D-mannopyranoside. acs.org This azido-functionalized mannoside serves as a crucial building block for the subsequent click reaction.
In parallel, a suitable alkyne-containing mannose derivative is prepared. The cycloaddition reaction between the azido-mannoside and the alkyne-functionalized sugar, catalyzed by a copper(I) source, affords the desired 1,2,3-triazolo-linked oligosaccharide. researchgate.netacs.org This methodology allows for the creation of conjugates with two or three mannose units, where the glycosidic bond is replaced by a stable triazole ring. nih.gov
These synthetic triazolo-linked oligomannosides have been evaluated in mycobacterial mannosyltransferase assays. nih.gov Research has shown that these unnatural compounds can act as substrates for mycobacterial mannosyltransferases, which can elongate them by one or two mannose units with an α-(1→6) linkage. nih.govacs.org While the efficiency of this enzymatic transfer is lower compared to their natural glycosidic counterparts, this finding is significant as it demonstrates that the enzyme can tolerate the structural variation introduced by the triazole linker. nih.gov This suggests that the spatial orientation and distance between the hydrophobic aglycone and the terminal hydroxyl group are important for enzyme activity, but a degree of flexibility is permitted. nih.gov
Table 1: Key Intermediates in Triazolo-Linked Oligosaccharide Synthesis
| Compound Name | Starting Material | Key Reagents | Product |
| Octyl 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-mannopyranoside | Octyl α-D-mannopyranoside | Tosyl chloride, Pyridine | Tosylated mannoside |
| Octyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-α-D-mannopyranoside | Octyl 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-mannopyranoside | Sodium azide, DMF | Azido-mannoside |
| 2-Propynyl 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-mannopyranoside | 2-Propynyl α-D-mannopyranoside | Tosyl chloride, Pyridine | Tosylated propargyl mannoside |
Synthetic Pathways for Related Alkyl Mannofuranoside Analogs (e.g., Farnesyl, Decyl)
The synthesis of alkyl mannofuranoside analogs with varying alkyl chain lengths, such as decyl and farnesyl, is crucial for probing structure-activity relationships in biological systems. While specific synthetic details for 1-O-farnesyl-α-D-mannofuranoside are not extensively documented in the provided results, general synthetic strategies for alkyl glycosides can be inferred and applied.
A common method for the synthesis of alkyl glycosides is the Fischer glycosidation, which involves reacting the sugar with the corresponding alcohol in the presence of an acid catalyst. However, for longer and more complex alkyl groups like farnesyl, other methods are often preferred to achieve better yields and stereoselectivity.
One such method is the 1-O-alkylation of a protected mannose derivative. For instance, the synthesis of octyl β-D-mannopyranoside has been achieved through the 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide. nih.gov This approach could be adapted for the synthesis of decyl and farnesyl mannosides by using the corresponding decyl iodide or farnesyl bromide.
Another versatile method is the use of thioglycoside donors in glycosylation reactions. nih.gov For example, the synthesis of analogs of octyl α-D-mannopyranosyl-(1→6)-α-D-mannopyranoside involved the use of octyl glycoside acceptors and thioglycoside donors activated by an iodonium (B1229267) ion. nih.gov This strategy offers good control over the stereochemistry of the newly formed glycosidic bond.
The synthesis of dec-9-enyl α-D-mannopyranosides has also been reported, often employing "click chemistry" reactions for further modifications. taylorfrancis.com The initial glycosylation can be performed using the alcohol acceptor.
While the provided search results offer more information on mannopyranoside synthesis, the principles can be extended to mannofuranosides. The choice of protecting groups on the mannofuranose starting material would be critical to direct the glycosylation to the anomeric position and to allow for the introduction of various alkyl chains.
Table 2: General Synthetic Approaches for Alkyl Mannosides
| Method | Description | Applicability to Farnesyl/Decyl Analogs |
| Fischer Glycosidation | Acid-catalyzed reaction of the sugar with the alcohol. | Potentially applicable, but may lead to mixtures of anomers and furanose/pyranose forms. |
| 1-O-Alkylation | Reaction of a protected sugar with an alkyl halide. | A viable route using decyl iodide or farnesyl bromide. nih.gov |
| Thioglycoside Donors | Glycosylation using a thioglycoside donor and an alcohol acceptor, often with an activator. | A flexible and stereoselective method. nih.gov |
Advanced Spectroscopic and Structural Elucidation Studies of α D Mannofuranoside, 1 O Octyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and stereochemistry of carbohydrate derivatives.
Proton NMR (¹H NMR) is particularly powerful for determining the anomeric configuration (α or β) of glycosides. The chemical shift and the coupling constant of the anomeric proton (H-1) are highly diagnostic. In general, the anomeric proton of an α-anomer resonates at a lower field (higher ppm) compared to its β-counterpart. researchgate.net
For D-mannose derivatives, which possess an equatorial H-2, the coupling constant between H-1 and H-2 (J₁,₂) is a key indicator. A small J₁,₂ value, typically in the range of 1-2 Hz, is characteristic of the diequatorial relationship between H-1 and H-2 in the α-anomer. Conversely, a larger coupling constant would be expected for the β-anomer due to an axial-equatorial relationship. For α-D-mannopyranosides, a typical J₁,₂ value is around 1.6 Hz. unimo.it The integration of the anomeric proton signal can also be used to quantify the number of monosaccharide residues present. unimo.it
Table 1: Representative ¹H NMR Data for Anomeric Protons
| Compound | Anomeric Proton (H-1) Chemical Shift (δ, ppm) | J₁,₂ Coupling Constant (Hz) |
| α-D-Mannopyranoside derivative | ~4.8 - 5.2 | ~1.6 |
| β-D-Mannopyranoside derivative | ~4.5 - 4.8 | ~0.8 |
Note: Specific chemical shifts can vary depending on the solvent and the nature of the aglycone.
Carbon-13 NMR (¹³C NMR) provides complementary information to ¹H NMR, with the chemical shift of the anomeric carbon (C-1) being particularly sensitive to the anomeric configuration. Glycosylation, the formation of the glycosidic bond, typically causes a downfield shift of 4–10 ppm for the anomeric carbon and the carbon atom of the aglycone involved in the linkage. unimo.it The resonances of carbon atoms adjacent to the glycosidic linkage often experience a slight upfield shift. unimo.it
For α-D-mannofuranoside, the furanose form, the chemical shifts of the ring carbons will differ significantly from the more common pyranose form. While extensive data for the furanose form is less common, the general principles of anomeric carbon chemical shifts still apply.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Mannopyranosides
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | 95 - 105 |
| C-2 | 70 - 75 |
| C-3 | 70 - 75 |
| C-4 | 65 - 70 |
| C-5 | 72 - 78 |
| C-6 | 60 - 65 |
Note: These are general ranges and can be influenced by the substituent at the anomeric position and the solvent.
Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals in complex molecules like α-D-Mannofuranoside, 1-O-octyl-.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of scalar couplings between adjacent protons within the mannofuranoside ring and the octyl chain. Starting from the well-resolved anomeric proton signal, one can typically walk through the spin system to assign the other ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning the carbon signals based on the previously assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly valuable for establishing the connectivity across the glycosidic linkage by observing correlations between the anomeric proton (H-1) and the first carbon of the octyl chain, and between the anomeric carbon (C-1) and the protons on the first carbon of the octyl chain. Long-range correlations within the mannose ring also provide conformational information.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing crucial information about the three-dimensional structure and conformation of the molecule. For instance, NOE cross-peaks can help to confirm the α-anomeric configuration by showing the spatial relationship between the anomeric proton and other protons on the ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of α-D-Mannofuranoside, 1-O-octyl- is expected to show characteristic absorption bands.
A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the multiple hydroxyl groups in the mannose ring. nih.gov The C-H stretching vibrations of the octyl chain and the mannose ring will appear in the 3000-2850 cm⁻¹ region. nih.gov The region between 1200 cm⁻¹ and 900 cm⁻¹ is known as the "fingerprint region" for carbohydrates and contains complex C-O and C-C stretching vibrations that are characteristic of the specific sugar. nih.gov The presence of an ether linkage (C-O-C) from the glycosidic bond will also contribute to the absorptions in this region.
Table 3: Expected FT-IR Absorption Bands for α-D-Mannofuranoside, 1-O-octyl-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 | O-H stretching | Hydroxyl groups |
| 3000 - 2850 | C-H stretching | Alkyl chain and sugar ring |
| ~1100 - 1000 | C-O stretching | Alcohols, ethers |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For α-D-Mannofuranoside, 1-O-octyl-, with a molecular formula of C₁₄H₂₈O₆, the expected monoisotopic mass is approximately 292.1886 g/mol . nih.gov
In techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as [M+Na]⁺ or [M+K]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion. The resulting fragment ions provide valuable structural information. For α-D-Mannofuranoside, 1-O-octyl-, characteristic fragmentation would involve the cleavage of the glycosidic bond. This would lead to the formation of an oxonium ion corresponding to the mannose residue and a fragment corresponding to the octyl chain. The fragmentation pattern of the sugar ring itself can also provide clues about the stereochemistry of the hydroxyl groups.
X-ray Crystallography of α-D-Mannofuranoside, 1-O-octyl- Complexes
In the context of a complex, the crystallographic data would reveal the exact conformation of the furanose ring (e.g., envelope or twist conformation) and the orientation of the octyl chain. It would also detail the hydrogen bonding network and other non-covalent interactions between the mannoside and its binding partner. Such information is invaluable for understanding the molecular basis of recognition and interaction in biological systems. Studies on similar alkyl glycosides, like octyl α-D-glucopyranoside, have shown that these molecules can form bilayer structures with interdigitating alkyl chains in the solid state. nih.gov
Biochemical and Biological Interactions of α D Mannofuranoside, 1 O Octyl
Enzymatic Recognition and Substrate Specificity
The synthetic glycolipid α-D-Mannopyranoside, 1-O-octyl-, serves as a valuable molecular tool for investigating the activity and specificity of various carbohydrate-active enzymes. Its structure, featuring a hydrophilic mannose headgroup and a hydrophobic octyl aglycone, allows it to act as a substrate mimic, particularly for enzymes involved in the metabolism of complex glycans and lipids in pathogenic organisms.
α-D-Mannopyranoside, 1-O-octyl- is recognized as an acceptor substrate by specific mannosyltransferases, enabling the enzymatic transfer of mannose residues from a donor molecule to the octyl-mannoside. This function is critical for in vitro assays designed to study glycan biosynthesis.
In protozoan parasites of the genus Leishmania, a unique carbohydrate reserve polymer called mannogen is synthesized. nih.gov This homopolymer consists of β-1,2-linked mannose residues. nih.gov The enzymes responsible for this process, GDP-mannose-dependent β-1,2-mannosyltransferases, have been challenging to isolate and characterize. nih.govplos.org
To overcome this, a simplified in vitro assay was developed using α-D-Mannopyranoside, 1-O-octyl- as a synthetic primer. plos.org In a cell-free membrane preparation from Leishmania mexicana, the parasite's β-1,2-mannosyltransferases recognize the octyl-mannoside as an acceptor substrate. plos.org Using GDP-[³H]mannose as the mannosyl donor, the enzymes catalyze the extension of the primer, forming short, radiolabeled oligomannosides (up to five mannose residues long) with exclusive β-1,2-linkages. nih.govplos.org The hydrophobic octyl tail facilitates the separation of these elongated products for analysis, making this system a robust method for measuring enzyme activity and for screening potential inhibitors of the mannogen synthesis pathway. plos.org
Table 1: Use of α-D-Mannopyranoside, 1-O-octyl- in Leishmania β-1,2-Mannosyltransferase Assays
| Parameter | Description | Finding/Value | Source |
|---|---|---|---|
| Enzyme Source | Cell-free membrane preparation | Leishmania mexicana Δgmp strain | plos.org |
| Acceptor Substrate | Synthetic primer | α-D-Mannopyranoside, 1-O-octyl- | plos.org |
| Donor Substrate | Mannosyl unit donor | GDP-[³H]mannose | plos.org |
| Product | Elongated primer | Octyl-(β-1,2-Man)n-α-Man (n=1-4) | nih.govplos.org |
| Kinetic Parameter | Michaelis-Menten constant for acceptor | Km = 50 µM | plos.org |
The cell wall of Mycobacterium tuberculosis contains lipoarabinomannan (LAM), a complex lipoglycan essential for the bacterium's viability and a key virulence factor. nih.govnih.gov The biosynthesis of LAM involves a series of mannosyltransferases that assemble its α-(1→6)-linked mannan (B1593421) core. nih.gov
Research into the substrate specificity of these mycobacterial mannosyltransferases utilizes synthetic acceptor molecules. Specifically, analogs of the disaccharide α-D-Manp-(1→6)-α-D-Manp-O-Octyl have been synthesized to probe the steric and hydrogen-bonding requirements of the polyprenol monophosphomannose-dependent α-(1→6)-mannosyltransferase. nih.gov The synthesis of these disaccharide probes involves the use of octyl glycoside acceptors, underscoring the foundational role of the monosaccharide derivative, α-D-Mannopyranoside, 1-O-octyl-, as a structural base for creating more complex molecular tools to dissect the LAM assembly pathway. nih.gov
While primarily used as an acceptor for glycosyltransferases, the products resulting from the extension of α-D-Mannopyranoside, 1-O-octyl- can subsequently serve as substrates for glycosidases. In the Leishmania mannogen synthesis assay, the resulting octyl-oligomannoside products were tested for their sensitivity to different mannosidases. plos.org
The newly formed oligomers were found to be sensitive to digestion by snail β-mannosidase, an exo-glycosidase that cleaves terminal β-linked mannose residues. plos.org However, they were resistant to digestion by jack bean α-mannosidase, which cleaves α-linked mannose. plos.org This result confirms that the β-1,2-mannosyltransferases create β-linkages and that the resulting product is a substrate for β-exo-glycosidases. The original α-anomeric linkage of the primer itself appears resistant to cleavage by α-mannosidase under these conditions. plos.org
Role as Acceptor/Primer for Glycosyltransferases
Enzyme Inhibition Studies
Beyond its role as a substrate, α-D-Mannopyranoside, 1-O-octyl- is a critical component in assays developed to discover and characterize enzyme inhibitors.
In the context of the available research, α-D-Mannopyranoside, 1-O-octyl- does not act as a glycosidase inhibitor itself. Instead, it functions as the essential primer substrate in high-throughput screening assays designed to identify true inhibitors of glycosyltransferases.
The assay for Leishmania β-1,2-mannosyltransferases, which depends on the extension of α-D-Mannopyranoside, 1-O-octyl-, was used to screen a combinatorial library of 44 guanosine (B1672433) monophosphate (GMP)-triazole adducts for inhibitory activity. nih.govplos.org The ability of a test compound to prevent the formation of the elongated octyl-oligomannoside product signals its potential as an inhibitor. plos.org This screening led to the identification of several compounds that effectively inhibited the mannosyltransferases. nih.gov
Table 2: Example of Inhibitors Identified Using an α-D-Mannopyranoside, 1-O-octyl- Based Assay
| Compound | Description | Activity | Source |
|---|---|---|---|
| GMP | Guanosine Monophosphate | Showed substantial inhibition of oligomannoside synthesis at 10 mM. | researchgate.net |
| GDP | Guanosine Diphosphate | Showed substantial inhibition of oligomannoside synthesis at 10 mM. | researchgate.net |
| T47 | GMP-triazole adduct | Identified as an effective inhibitor from a combinatorial library screen. | plos.org |
This highlights the role of α-D-Mannopyranoside, 1-O-octyl- as an indispensable tool for drug discovery efforts targeting unique glycosylation pathways in pathogenic organisms. nih.gov
Glycosidase Inhibitory Activity
Inhibition of α-Mannosidases
α-D-Mannofuranoside, 1-O-octyl- and its structural analogs are investigated for their potential to inhibit α-mannosidases, a class of enzymes crucial for the processing of N-linked glycans in eukaryotic cells. These enzymes are located in different cellular compartments, including the endoplasmic reticulum, Golgi apparatus, and lysosomes, and play distinct roles in the glycosylation pathway. nih.govnih.gov
Golgi α-Mannosidase II: This enzyme is a key player in the maturation of complex N-glycans in the Golgi apparatus. nih.gov Inhibition of Golgi α-mannosidase II can lead to an accumulation of hybrid-type glycans and has been a target for the development of anti-cancer therapies. nih.gov While specific inhibitory data for 1-O-octyl-α-D-mannofuranoside is not extensively detailed in the provided results, related compounds like swainsonine (B1682842) are known potent inhibitors of this enzyme. nih.govbeilstein-journals.org The structural requirements for potent inhibition of Golgi α-mannosidase II include specific chirality at positions C-2, C-3, C-4, and C-5 of the mannofuranose ring. nih.govnih.gov
Lysosomal α-Mannosidase: This enzyme is involved in the catabolism of glycoproteins within the lysosome. Its inhibition can lead to the accumulation of mannose-containing oligosaccharides, a condition known as mannosidosis. beilstein-journals.org Studies on mannofuranose analogs have shown that modifications to the core structure can enhance inhibition of lysosomal α-mannosidase. nih.govnih.gov For instance, the loss of the C-6 hydroxy group in a related compound, 1,4-dideoxy-1,4-imino-D-mannitol (DIM), enhances its inhibitory activity against lysosomal α-mannosidase. nih.govnih.gov
Inhibition Kinetics and Mechanism
The inhibition of α-mannosidases by mannose analogs often follows a competitive inhibition model. This is due to the structural similarity between the inhibitor and the natural mannose substrate, allowing the inhibitor to bind to the active site of the enzyme without undergoing a chemical reaction.
Glycosyltransferase Inhibition Profiling
Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor sugar to an acceptor molecule. The octyl group in α-D-Mannofuranoside, 1-O-octyl- can influence its interaction with these enzymes.
Studies on related compounds, such as octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside, have shown that they can act as acceptors for glycosyltransferases like N-acetylglucosaminyltransferase-I. nih.gov This suggests that the octyl group does not necessarily prevent the carbohydrate portion from being recognized and utilized by these enzymes. Conversely, in the context of mycobacterial glycosyltransferases, hydrophobic analogs with a blocked reducing end, similar in principle to 1-O-octyl-α-D-mannofuranoside, have demonstrated better activity as inhibitors compared to their unprotected counterparts. nih.gov This indicates that the presence of the hydrophobic octyl chain can be a determining factor in the inhibitory profile against certain glycosyltransferases. nih.gov
Carbohydrate-Lectin Recognition Profiles
Lectins are proteins that bind specifically to carbohydrates and are involved in a myriad of biological processes, including cell-cell recognition and immune responses. unl.ptnih.gov The mannose ring of α-D-Mannofuranoside, 1-O-octyl- makes it a candidate for interaction with mannose-specific lectins.
Interactions with Mannose-Specific Lectins
Concanavalin A (ConA): Concanavalin A is a well-studied plant lectin that specifically recognizes α-D-mannosyl and α-D-glucosyl residues. researchgate.net The binding affinity of various mannosides to ConA has been extensively investigated. While direct binding studies with 1-O-octyl-α-D-mannofuranoside are not detailed in the provided results, research on similar molecules like methyl-α-D-mannopyranoside shows that binding occurs in a single bimolecular step. nih.gov The affinity of different saccharides for ConA is primarily determined by their dissociation rate constants. nih.gov
FimH Adhesin: FimH is a bacterial lectin found on the surface of uropathogenic Escherichia coli that plays a critical role in urinary tract infections by binding to mannosylated glycoproteins on host cells. nih.gov The binding pocket of FimH is highly specific for α-D-mannose. nih.gov The presence of a hydrophobic aglycone, such as the octyl group in 1-O-octyl-α-D-mannofuranoside, can significantly enhance binding affinity to FimH through interactions with a "tyrosine gate" in the lectin's binding site. nih.gov
Thermodynamic Analysis of Binding
Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of binding interactions, including the change in enthalpy (ΔH) and entropy (ΔS).
Studies on the binding of various mannosides to ConA have revealed that the interaction is primarily enthalpy-driven. nih.govnih.gov For instance, the binding of the core trimannoside of asparagine-linked carbohydrates to ConA has a significantly greater enthalpy change compared to methyl-α-D-mannopyranoside. nih.gov This indicates that the formation of multiple hydrogen bonds and van der Waals interactions contributes favorably to the binding process. The binding of lectins to carbohydrates is often an enthalpy-driven process. researchgate.net
Structural Basis of Binding
The three-dimensional structures of lectin-carbohydrate complexes, often determined by X-ray crystallography, provide detailed insights into the molecular basis of recognition.
Concanavalin A: The crystal structure of ConA in complex with various mannosides reveals that specific hydroxyl groups on the mannose ring form hydrogen bonds with amino acid residues in the lectin's binding site. nih.gov For example, the 3-, 4-, and 6-hydroxyl groups of the α(1-6)Man residue of a trimannoside are crucial for binding to ConA. nih.gov The structure of ConA complexed with methyl-3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside has shown two different binding modes, highlighting the flexibility of the interaction. nih.gov
FimH Adhesin: The crystal structure of the FimH lectin domain reveals a deep binding pocket that accommodates the α-D-mannose unit. nih.gov The interaction is stabilized by a network of hydrogen bonds. The hydrophobic aglycone of ligands like 1-O-octyl-α-D-mannofuranoside can interact with a hydrophobic patch near the mannose-binding site, often referred to as the tyrosine gate, leading to enhanced affinity. nih.gov
Dynamics of Protein-Carbohydrate Interactions
The interaction between carbohydrates and proteins is a fundamental process in numerous biological events. The dynamics of these interactions, involving compounds like octyl α-D-mannoside, are often characterized by specific hydrogen bonding and conformational arrangements. nih.gov
Molecular dynamics simulations have been employed to understand the unbinding process of monosaccharides, including mannose, from proteins such as human surfactant protein D (hSP-D). nih.gov These studies indicate that the affinity and interaction dynamics are heavily influenced by the orientation of hydroxyl groups on the sugar ring. nih.gov For mannose, the hydroxyl group at the C2 position can form a crucial hydrogen bond with specific amino acid residues, such as Asp325 in hSP-D. nih.gov This initial interaction facilitates further hydrogen bonding at other positions (C3, C4, and C6) with residues like Glu329 and Arg343, leading to a stable complex. nih.gov The development of synthetic receptors has also provided a valuable tool for studying these recognition processes in various solvents. researchgate.net
Specificity and Selectivity in Lectin Binding
Lectins are proteins with a high specificity for binding to carbohydrates. The interaction of mannose-containing structures with lectins is a well-studied example of this selectivity. Glycan array analysis, a powerful technique for characterizing these interactions, has provided detailed insights into the binding preferences of mannose-binding lectins. nih.gov
For instance, Concanavalin A (ConA), a widely studied lectin, exhibits a primary specificity for α-linked mannose residues. researchgate.net However, more detailed analyses have revealed finer specificities. nih.gov Similarly, Lens culinaris lectin (LCA) is known to bind to mannose structures, with a potential preference for non-terminal, α-linked mannose that has a single linkage at its 2' carbon. nih.gov The binding affinity can be influenced by the larger structure of the glycan. nih.gov For example, studies with antibodies raised against a mannosyl trisaccharide showed that the aglycone moiety and its configuration play a significant role in determining binding specificity, a principle that also applies to lectin binding. nih.gov
Table 1: Binding Specificity of Selected Mannose-Binding Lectins
| Lectin | Primary Specificity | Fine Specificity Insights |
|---|---|---|
| Concanavalin A (ConA) | α-linked mannose residues researchgate.net | Binding sites may be complementary to a sequence of several α-(1 → 2)-D-mannopyranosyl residues. researchgate.net |
| ***Lens culinaris* (LCA)** | Mannose structures nih.gov | Appears to mainly bind the “X-1,2-Manα-Man” motif; core fucose is not required for binding. nih.gov |
Interactions with Membrane Systems and Protein Reconstitution
Alkyl glycosides, including octyl α-D-mannoside, are crucial tools in membrane biochemistry due to their ability to interact with and disrupt lipid bilayers, a property essential for studying membrane proteins.
Detergent-like Properties for Membrane Protein Solubilization
The primary role of detergents in membrane protein research is to extract these proteins from the lipid bilayer to form stable protein-detergent complexes. sigmaaldrich.com Non-ionic detergents like octyl glycosides are often preferred because they are generally milder than ionic detergents and can solubilize membrane proteins while preserving their native structure and function. sigmaaldrich.comresearchgate.net The effectiveness of a detergent is dependent on its concentration relative to its critical micelle concentration (CMC). nih.gov
The solubilizing power of octyl α-D-mannoside is comparable to that of the widely used n-octyl-β-D-glucopyranoside (OG). nih.gov Successful solubilization protocols result in high yields of the target protein within a stable complex, where its active conformation is maintained. sigmaaldrich.com In some cases, the presence of native lipids from the original membrane is essential for retaining the protein's activity after solubilization. sigmaaldrich.com
Reconstitution of Membrane Proteins into Model Membranes (e.g., Liposomes, Nanodiscs)
Following solubilization, membrane proteins are often reconstituted into model membrane systems to study their function in a more native-like environment. mdpi.com These model systems include liposomes (spherical vesicles composed of a lipid bilayer) and nanodiscs (small patches of lipid bilayer encircled by a membrane scaffold protein). mdpi.com
The reconstitution process typically involves removing the detergent from a solution containing the solubilized protein, lipids, and detergent. mdpi.com As the detergent concentration falls below the CMC, the lipids self-assemble into a bilayer, incorporating the membrane protein. mdpi.com The detergent dilution procedure is a common method for this reconstitution. nih.gov The choice of detergent is critical, as it must be easily removable and not interfere with the final reconstituted system. nih.gov For example, the reconstitution of the melibiose (B213186) carrier into liposomes has been successfully achieved using this method. nih.gov More recent "on-gradient" reconstitution methods have been developed to provide a gentler approach for labile membrane-protein complexes. nih.gov
Glycomicelle Formation and Characterization
Glycomicelles are aggregates formed by sugar-based surfactants, such as octyl α-D-mannoside, in an aqueous solution above a certain concentration. researchgate.net The characterization of these micelles is important for understanding their behavior as detergents and their interaction with membrane components.
The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant monomers begin to self-assemble into micelles. researchgate.net The CMC of octyl α-mannoside has been determined using various techniques. Studies have shown that the anomeric configuration (α or β) can have an effect on the CMC value. researchgate.net For instance, the CMC of octyl α-mannoside has been reported to be around 10.9 mM. researchgate.net
Table 2: Experimentally Determined Critical Micelle Concentration (CMC) of Octyl α-D-Mannoside
| Compound | Experimental CMC (mM) | Method | Reference |
|---|---|---|---|
| Octyl α-D-Mannoside | 10.9 | Not specified in abstract | researchgate.net |
| Octyl α-D-Mannoside | log CMC = -2.2 to -2.0 | Not specified in abstract | doi.org |
Note: The log CMC values from reference doi.org correspond to a concentration range.
Thermodynamic Quantities of Demicellation
The process of micellization, and its reverse, demicellation, is governed by a delicate balance of thermodynamic forces. The key parameters that describe this process are the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These quantities are intrinsically linked to the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to aggregate into micelles.
The standard Gibbs free energy of micellization can be calculated from the CMC using the following equation for non-ionic surfactants:
ΔG°mic = RT ln(XCMC)
where R is the gas constant, T is the absolute temperature, and XCMC is the mole fraction of the surfactant at the CMC. A negative ΔG°mic indicates that micellization is a spontaneous process.
The enthalpy of micellization (ΔH°mic) can be determined experimentally using techniques like isothermal titration calorimetry (ITC) or by studying the temperature dependence of the CMC (the van't Hoff equation). nih.govtainstruments.comajchem-a.comcapes.gov.br It represents the heat absorbed or released during the formation of micelles. For many non-ionic surfactants, this value can be either exothermic or endothermic depending on the temperature. nih.govresearchgate.net
The entropy of micellization (ΔS°mic) is the third critical parameter and can be calculated from the Gibbs free energy and enthalpy:
ΔS°mic = (ΔH°mic - ΔG°mic) / T
For n-octyl-β-D-glucopyranoside, a structural isomer of the target compound, the thermodynamics of micellization have been studied. While specific values for the manno- configuration are less common in literature, the glucopyranoside data provides a reliable estimate.
Table 1: Thermodynamic Quantities of Micellization for n-Octyl-β-D-glucopyranoside at 25 °C
| Thermodynamic Quantity | Value | Unit |
|---|---|---|
| Critical Micelle Concentration (CMC) | 20-25 | mM |
| Standard Gibbs Free Energy of Micellization (ΔG°mic) | -22.00 | kJ/mol |
| Standard Enthalpy of Micellization (ΔH°mic) | -9.16 to 6.96 | kJ/mol |
| Standard Entropy of Micellization (TΔS°mic) | Varies | kJ/mol |
Note: The range in enthalpy values reflects the sensitivity of this parameter to the specific experimental conditions and techniques used. The entropy term is consequently variable. Data is primarily based on studies of n-octyl-β-D-glucopyranoside as a proxy. nih.govresearchgate.netinterchim.frsigmaaldrich.com
Hydrodynamic Radii of Glycomicelles
The size of the micelles formed by α-D-Mannofuranoside, 1-O-octyl- is a critical parameter that influences their interaction with biological molecules and their potential applications. The hydrodynamic radius (Rh) of a micelle is the effective radius of the hydrated micelle as it moves through a solution. This parameter is commonly determined using dynamic light scattering (DLS), a technique that measures the fluctuations in scattered light intensity due to the Brownian motion of the particles. wikipedia.orgnih.govacs.org
The hydrodynamic radius is related to the diffusion coefficient (D) of the micelles through the Stokes-Einstein equation:
Rh = kBT / (6πηD)
where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.
For n-octyl-β-D-glucopyranoside, a closely related surfactant, the hydrodynamic radius of its micelles has been determined by DLS to be approximately 2.3 nm (23 Å). acs.org These studies also reveal an aggregation number, which is the average number of surfactant molecules in a single micelle, to be around 75 to 84. sigmaaldrich.comacs.org It is important to note that the micellar size can be influenced by factors such as concentration, temperature, and the ionic strength of the solution. acs.org Molecular dynamics simulations have also been employed to characterize the structure of these micelles, suggesting a prolate ellipsoid shape rather than a perfect sphere. nih.gov
Table 2: Hydrodynamic Properties of n-Octyl-β-D-glucopyranoside Micelles
| Property | Value | Unit | Method of Determination |
|---|---|---|---|
| Hydrodynamic Radius (Rh) | 2.3 ± 0.3 | nm | Dynamic Light Scattering |
| Aggregation Number | 75 ± 10 | - | Ultracentrifugation, DLS |
| Micellar Molecular Weight | 22,000 ± 3,000 | Da | Ultracentrifugation, DLS |
Note: Data presented is for n-octyl-β-D-glucopyranoside as a proxy for α-D-Mannofuranoside, 1-O-octyl-. acs.org
Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the chemical compound α-D-Mannofuranoside, 1-O-octyl- that adheres to the specific application-focused outline provided.
Extensive searches indicate that research and applications in the areas of biochemical probes, neoglycoconjugate synthesis, nanoparticle functionalization, and biosensors have predominantly focused on the structural isomer, α-D-Mannopyranoside, 1-O-octyl- . The furanoside form of this compound is not prominently featured in the published literature for the requested applications.
While the pyranoside analogue has been investigated for uses that align with the topics of the provided outline—such as in the synthesis of probes for studying glycoconjugate biosynthesis and in the preparation of neoglycoconjugates and liposomes nih.govnih.govnih.gov—substituting this information would violate the explicit instruction to focus solely on the α-D-Mannofuranoside isomer.
Therefore, to maintain scientific accuracy and strictly adhere to the user's request, the article cannot be written as the necessary research findings for α-D-Mannofuranoside, 1-O-octyl-, are not available in the public domain.
Applications of α D Mannofuranoside, 1 O Octyl in Chemical Biology and Glycotechnology
Bio-Interfacial Materials Science and Biosensor Applications
Fluorescent Probes for Biological Detection
The functionalization of carbohydrates with fluorescent reporters has emerged as a powerful strategy in chemical biology and glycotechnology for the real-time visualization and detection of biological processes. While extensive research has been conducted on pyranoside-based probes, the unique conformational properties of furanosides, such as α-D-Mannofuranoside, 1-O-octyl-, offer distinct advantages for specific molecular recognition events. The development of fluorescent probes based on this scaffold allows for sensitive and selective detection of various biological targets, including enzymes and carbohydrate-binding proteins (lectins), and can be instrumental in elucidating their roles in health and disease.
The general principle behind these fluorescent probes involves the covalent attachment of a fluorophore to the octyl mannofuranoside moiety. The mannofuranoside serves as the recognition element, targeting specific biological molecules that bind to mannose. The octyl group provides a hydrophobic anchor, which can facilitate interaction with cell membranes or hydrophobic pockets of proteins. Upon binding of the probe to its target, a change in the fluorescence signal—such as an increase in intensity, a shift in emission wavelength, or a change in fluorescence polarization—can be observed and quantified.
Synthesis and Functionalization
The synthesis of fluorescently labeled α-D-Mannofuranoside, 1-O-octyl- typically involves a multi-step process. A common approach is to introduce a reactive functional group onto the octyl mannofuranoside structure that can then be conjugated with a fluorophore. For instance, an azide (B81097) or alkyne group can be incorporated to enable "click chemistry," a highly efficient and specific reaction.
One established method for creating fluorescent mannoside probes involves the use of acetylenic alkyl mannosides which can be readily coupled with an azido-functionalized fluorophore, such as an azidocoumarin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This approach yields a stable triazole linkage and provides a versatile platform for introducing a wide array of fluorescent reporters.
| Step | Description | Key Reagents/Conditions | Reference |
| 1 | Synthesis of an acetylenic alkyl α-D-mannoside | Acetylenic alcohol, Mannose derivative | nih.gov |
| 2 | Synthesis of an azido-functionalized fluorophore | e.g., 7-hydroxycoumarin | nih.gov |
| 3 | Click Chemistry Conjugation (CuAAC) | Copper(I) catalyst (e.g., CuSO₄/sodium ascorbate) | nih.gov |
This table outlines a general synthetic strategy for producing fluorescent mannoside probes based on established methodologies for similar compounds.
Applications in Detecting Biological Targets
Fluorescently labeled mannosides have proven to be valuable tools for detecting and characterizing various biological targets.
Enzyme Activity Assays: Fluorescent mannoside derivatives can serve as acceptor substrates for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties. When a fluorescently labeled mannoside is incubated with a cell lysate or a purified enzyme preparation containing a specific glycosyltransferase, the enzyme may transfer an additional sugar unit to the probe. This modification results in a new, larger glycoconjugate with altered chromatographic properties, allowing for its separation from the unreacted probe and subsequent detection by its fluorescence. For example, fluorescent α-mannoside and α-1,6-linked dimannoside have been successfully used to detect α-1,6-mannosyltransferase (ManT) activities in mycobacterial membranes and galactosyltransferase (GalT) activities in trypanosomal membranes. nih.gov These assays provide a sensitive, non-radioactive method for studying enzyme kinetics and inhibitor screening.
| Enzyme Target | Probe Type | Detection Principle | Biological System | Reference |
| α-1,6-Mannosyltransferase (ManT) | Fluorescent α-mannoside | Enzymatic addition of mannose | Mycobacterial membranes | nih.gov |
| α- and β-Galactosyltransferase (GalT) | Fluorescent α-mannoside | Enzymatic addition of galactose | Trypanosomal membranes | nih.gov |
| α-1,3- and/or α-1,2-ManT | Fluorescent α-mannoside | Enzymatic addition of mannose | Euglena gracilis membranes | nih.gov |
This table summarizes the application of fluorescent mannosides as acceptor substrates for various glycosyltransferases.
Bacterial Detection: The surfaces of many pathogenic bacteria are decorated with mannose-binding lectins. This characteristic can be exploited for bacterial detection using fluorescent mannoside probes. Multivalent presentation of mannose on a fluorescent polymer backbone has been shown to effectively agglutinate and label bacteria such as Escherichia coli, leading to brightly fluorescent bacterial aggregates that are easily detected by microscopy. nih.gov While this example uses a polymeric scaffold, the principle of mannose-mediated recognition is directly applicable to probes like fluorescently labeled octyl mannofuranoside, which could be used to label and visualize individual bacterial cells.
| Target Organism | Probe Design | Mechanism of Detection | Reference |
| Escherichia coli | Mannose-functionalized fluorescent polymer | Multivalent binding to cell surface lectins | nih.gov |
This table illustrates the use of mannose-containing fluorescent probes for the detection of bacteria.
Future Research Directions and Perspectives on α D Mannofuranoside, 1 O Octyl
Exploration of Novel Synthetic Pathways and Analog Synthesis
The development of efficient and stereoselective synthetic routes to α-D-Mannofuranoside, 1-O-octyl- is a fundamental prerequisite for its broader investigation. While methods for the synthesis of alkyl mannopyranosides are well-established, specific and high-yielding syntheses for the furanoside isomer are less common. Future research will likely focus on chemoenzymatic strategies, which combine the precision of enzymatic catalysis with the versatility of organic synthesis, to achieve this. nih.gov
Key areas for exploration include:
Enzymatic Glycosylation: The use of engineered glycosyltransferases or glycosynthases could provide a direct and stereospecific route to the α-mannofuranosidic linkage. mdpi.com The screening of novel enzymes or the engineering of existing ones to favor the formation of the furanose ring would be a significant advancement.
Chemical Synthesis Innovation: The development of novel protecting group strategies and glycosylation promoters that favor the formation of the five-membered ring is crucial. Research into intramolecular aglycone delivery (IAD) or other advanced glycosylation techniques could lead to more efficient and scalable syntheses.
Analog Synthesis: The synthesis of a library of analogs based on the α-D-Mannofuranoside, 1-O-octyl- scaffold is a critical next step. This would involve varying the anomeric alkyl chain length to modulate hydrophobicity and introducing modifications at other positions of the mannose ring. For instance, the synthesis of deoxy, fluoro, or amino analogs would provide valuable probes to dissect biological interactions. nih.gov The synthesis of such analogs would enable a systematic exploration of structure-activity relationships (SAR).
Advanced Mechanistic Studies of Biological Interactions
A deeper understanding of how α-D-Mannofuranoside, 1-O-octyl- interacts with biological systems at a molecular level is paramount. The distinct stereochemistry of the furanoside ring suggests that it may interact differently with mannose-binding proteins (lectins, enzymes) compared to its pyranoside counterpart.
Future research should be directed towards:
Lectin Binding Specificity: Investigating the binding affinity and specificity of α-D-Mannofuranoside, 1-O-octyl- for a wide range of mannose-specific lectins, such as those involved in immune recognition and pathogen binding. Techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and glycan arrays would be instrumental in these studies.
Enzyme Inhibition and Substrate Specificity: Evaluating the potential of α-D-Mannofuranoside, 1-O-octyl- and its analogs as inhibitors or substrates for mannosidases and mannosyltransferases. umanitoba.caresearchgate.netnih.govnih.gov The furanose conformation might lead to the development of highly selective inhibitors for specific glycosyl-processing enzymes. nih.gov
Structural Biology: Co-crystallization of α-D-Mannofuranoside, 1-O-octyl- with target proteins or the use of saturation transfer difference (STD) NMR spectroscopy will provide detailed atomic-level insights into the binding modes and key molecular interactions.
Integration into Complex Glycan Structures for Functional Studies
The incorporation of α-D-Mannofuranoside, 1-O-octyl- into more complex glycan structures would open up new avenues for studying the functional roles of furanosides in biological systems. D-Mannofuranose is a component of some bacterial and fungal glycans, and synthetic access to furanoside-containing oligosaccharides is essential for their study.
Future research in this area will likely involve:
Enzymatic and Chemical Ligation: Developing methods to use α-D-Mannofuranoside, 1-O-octyl- as a building block for the synthesis of larger, more complex oligosaccharides. This could involve using it as an acceptor in glycosyltransferase-catalyzed reactions or employing chemical ligation strategies.
Functional Glycomics: Incorporating the resulting furanoside-containing glycans into glycan arrays to probe their interactions with a wide range of biological receptors. This will help to elucidate the functional roles of mannofuranose-containing epitopes.
Cellular Studies: Investigating the effects of these complex glycans on cellular processes such as cell adhesion, signaling, and immune responses. The role of N-glycans in processes like spermatogenesis highlights the importance of specific glycan structures in complex biological functions. nih.gov
Development of Targeted Biomolecular Tools and Imaging Agents
The unique properties of α-D-Mannofuranoside, 1-O-octyl- make it an attractive scaffold for the development of novel biomolecular tools and imaging agents. The octyl chain provides a handle for incorporation into lipid bilayers or for attachment of reporter groups.
Promising future directions include:
Activity-Based Probes: Designing and synthesizing activity-based probes (ABPs) based on the α-D-Mannofuranoside, 1-O-octyl- structure to specifically target and label mannosidases or mannosyltransferases. nih.govnih.gov These probes could be invaluable for studying enzyme function in complex biological samples.
Targeted Drug Delivery: Conjugating α-D-Mannofuranoside, 1-O-octyl- to nanoparticles or liposomes to create targeted delivery systems for mannose-receptor-expressing cells, such as macrophages or certain cancer cells.
Molecular Imaging Agents: Attaching imaging moieties, such as fluorescent dyes or positron-emitting radionuclides, to α-D-Mannofuranoside, 1-O-octyl- to create probes for in vivo imaging of mannose-receptor-mediated processes. nih.gov The development of such probes would be guided by the principles of creating agents with high specificity and favorable in vivo pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
